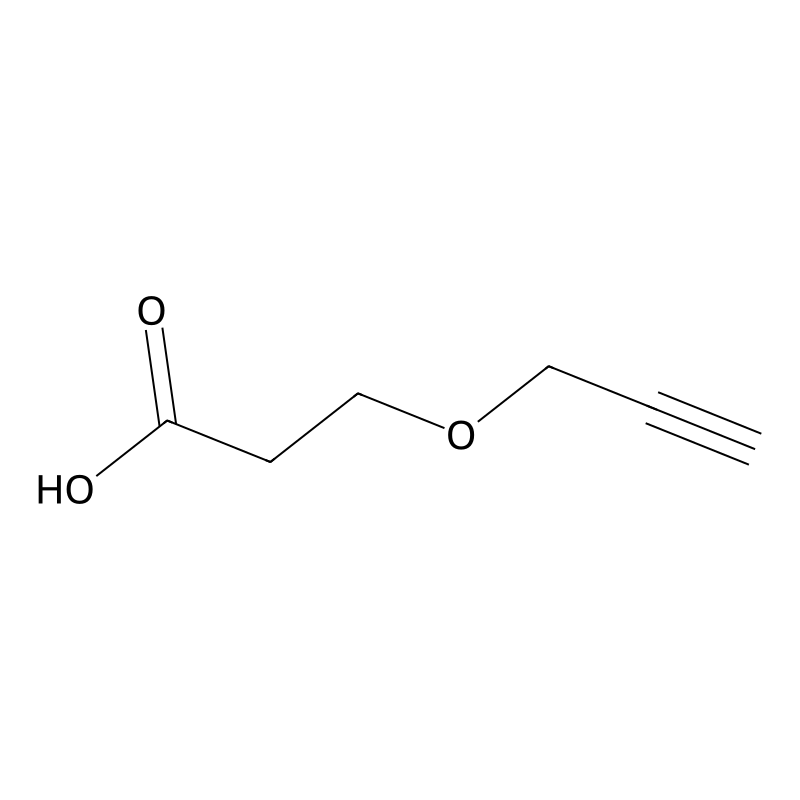3-(Prop-2-yn-1-yloxy)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Organic Synthesis: The presence of the alkyne (prop-2-yn-1-yl) group makes 3-(Prop-2-yn-1-yloxy)propanoic acid a valuable building block for organic synthesis. Alkynes can participate in various reactions like click chemistry for creating complex molecules .
- Bioconjugation: The alkyne functionality can also be useful in bioconjugation reactions. By attaching biomolecules like peptides or antibodies to the alkyne group, researchers can create probes for studying biological processes .
- Polymer Chemistry: The carboxylic acid group (propanoic acid) allows for the incorporation of 3-(Prop-2-yn-1-yloxy)propanoic acid into polymers. This can be achieved through esterification or amidation reactions, potentially leading to functional polymers with unique properties .
3-(Prop-2-yn-1-yloxy)propanoic acid is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol. It features a prop-2-yn-1-yloxy group attached to a propanoic acid backbone, making it a member of the alkyne family of compounds. This compound is characterized by its unique structure, which includes a triple bond in the alkyne group, contributing to its chemical reactivity and potential biological activity .
The chemical reactivity of 3-(Prop-2-yn-1-yloxy)propanoic acid is influenced by the presence of the alkyne functional group. Key reactions include:
- Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions, which may lead to the formation of various derivatives.
- Esterification: The carboxylic acid group can react with alcohols to form esters, a common reaction in organic synthesis.
- Hydrogenation: The triple bond in the alkyne can be hydrogenated under specific conditions to form an alkene or alkane.
These reactions highlight the compound's versatility in organic synthesis and potential applications in various fields .
The synthesis of 3-(Prop-2-yn-1-yloxy)propanoic acid can be achieved through various methods:
- Alkyne Synthesis: Starting from propargyl alcohol, which can be reacted with an appropriate alkyl halide to introduce the propanoic acid moiety.
- Esterification: The carboxylic acid can be formed from the corresponding alcohol through oxidation processes.
- Functional Group Transformations: Utilizing existing functional groups in related compounds to introduce the prop-2-yn-1-yloxy group.
These methods provide pathways for synthesizing this compound in laboratory settings .
3-(Prop-2-yn-1-yloxy)propanoic acid has potential applications in:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Given its possible biological activities, it may be explored for developing new drugs or therapeutic agents.
- Material Science: The compound could be utilized in creating novel polymers or materials due to its reactive functional groups .
Interaction studies involving 3-(Prop-2-yn-1-yloxy)propanoic acid are essential for understanding its reactivity and potential biological effects. Research may focus on:
- Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
- Cellular Uptake: Studies on how effectively this compound is absorbed by cells can inform its therapeutic viability.
Such studies are crucial for evaluating safety and efficacy profiles in pharmaceutical contexts .
Several compounds share structural similarities with 3-(Prop-2-yn-1-yloxy)propanoic acid, each exhibiting unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Prop-2-en-1-yloxy)propanoic acid | C₆H₈O₃ | Contains a double bond instead of a triple bond |
| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | C₁₄H₁₂O₄ | Incorporates a benzoyl group, enhancing stability |
| 2-(Prop-2-yn-1-yloxy)propanoic acid | C₆H₈O₃ | Similar structure but differing substituents |
These compounds highlight the diversity within this chemical class and underscore the unique properties of 3-(Prop-2-yn-1-yloxy)propanoic acid, particularly its alkyne functionality, which may confer distinct reactivity and biological activity compared to others .
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








